molecular formula C16H11N3O5 B4191530 6-nitro-2-oxo-N-(4-pyridinylmethyl)-2H-chromene-3-carboxamide

6-nitro-2-oxo-N-(4-pyridinylmethyl)-2H-chromene-3-carboxamide

Cat. No. B4191530
M. Wt: 325.27 g/mol
InChI Key: OJCDVGMVRNQJCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-nitro-2-oxo-N-(4-pyridinylmethyl)-2H-chromene-3-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as NOCC and belongs to the class of chromene derivatives. It has been studied extensively due to its unique chemical structure and potential biological activities.

Mechanism of Action

The mechanism of action of NOCC is not fully understood. However, it is believed to exert its biological activities by interacting with various cellular targets such as enzymes, receptors, and signaling pathways. Studies have also suggested that NOCC may induce apoptosis (programmed cell death) in cancer cells by activating a specific pathway.
Biochemical and Physiological Effects:
NOCC has been shown to exhibit various biochemical and physiological effects. Studies have suggested that it can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis (the formation of new blood vessels). It has also been shown to exhibit anti-inflammatory and antiviral activities. Additionally, NOCC has been shown to modulate certain signaling pathways that are involved in cellular processes such as cell proliferation and differentiation.

Advantages and Limitations for Lab Experiments

One of the advantages of using NOCC in lab experiments is its potential to exhibit various biological activities. This makes it a promising candidate for drug development and other biomedical applications. However, the limitations of using NOCC in lab experiments include its potential toxicity and limited availability.

Future Directions

There are several future directions for the study of NOCC. One of the potential directions is to further investigate its mechanism of action and cellular targets. This can help in the development of more effective drugs that target specific cellular processes. Another potential direction is to study the pharmacokinetics and pharmacodynamics of NOCC in vivo. This can help in understanding its potential applications in various diseases. Additionally, further studies can be conducted to investigate the potential of NOCC as a therapeutic agent for various diseases such as cancer and viral infections.
Conclusion:
In conclusion, NOCC is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. Its unique chemical structure and potential biological activities make it a promising candidate for drug development and other biomedical applications. Further studies are required to fully understand its mechanism of action and potential applications in various diseases.

Scientific Research Applications

NOCC has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. Studies have also shown that NOCC can inhibit the activity of certain enzymes such as tyrosine kinase and topoisomerase, which are involved in various cellular processes.

properties

IUPAC Name

6-nitro-2-oxo-N-(pyridin-4-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O5/c20-15(18-9-10-3-5-17-6-4-10)13-8-11-7-12(19(22)23)1-2-14(11)24-16(13)21/h1-8H,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCDVGMVRNQJCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(=O)O2)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-nitro-2-oxo-N-(4-pyridinylmethyl)-2H-chromene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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